Scientific Field: Environmental Microbiology
Summary of the Application: 4-Fluorobenzotrifluoride is used in the study of microbial defluorination, specifically the capacity of microbes to defluorinate polyfluorinated organic compounds.
Methods of Application or Experimental Procedures: A low-volume, high-throughput screening method is used to determine the defluorination capacity of microbes and their enzymes. It was miniaturized to determine biodefluorination in 96-well microtiter plates by visual inspection or robotic handling and spectrophotometry. The products extracted from incubation of E.
Results or Outcomes: The method revealed 21 new compounds undergoing defluorination. The mechanism of its defluorination was studied to reveal a latent microbial propensity to defluorinate trifluoromethylphenyl groups, a moiety that is commonly incorporated into numerous pharmaceutical and agricultural chemicals.
Scientific Field: Organic Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl This compound is a key intermediate in the production of various organic compounds
Methods of Application or Experimental Procedures: The synthesis involves a nucleophilic aromatic substitution reaction with 2,2’-biphenol The reaction conditions typically involve heating the reactants in a suitable solvent
Results or Outcomes: The reaction results in the formation of 2,2’-bis(trifluoromethylphenoxy)biphenyl
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of (S)-fluoxetine, a potent inhibitor of neuronal serotonin-uptake This is a key step in the production of fluoxetine, a widely used antidepressant
Methods of Application or Experimental Procedures: The synthesis involves a series of reactions, including nucleophilic aromatic substitution The specific reaction conditions can vary depending on the desired product
Results or Outcomes: The reaction results in the formation of (S)-fluoxetine
Results or Outcomes: The reaction results in the formation of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives
Scientific Field: Polymer Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of fluorinated epoxy resins These resins have improved thermal stability and chemical resistance compared to non-fluorinated resins
Results or Outcomes: The reaction results in the formation of fluorinated epoxy resins
Scientific Field: Materials Science
Results or Outcomes: The reaction results in the formation of fluorinated liquid crystals
4-Fluorobenzotrifluoride is an organic compound characterized by the molecular formula C7H4F4 and a molecular weight of 164.1 g/mol. It is a colorless liquid that is highly flammable and exhibits strong solvent properties. The compound is recognized for its trifluoromethyl and fluorine substituents, which enhance its reactivity and utility in various chemical applications. Its CAS number is 402-44-8, and it is commonly utilized in synthetic organic chemistry due to its unique electronic properties and structural characteristics .
Additionally, it has been involved in regioselective reactions where the introduction of fluorine atoms modifies the reactivity of the aromatic ring, allowing for selective functionalization .
Several synthesis methods have been developed for 4-Fluorobenzotrifluoride:
These methods highlight the versatility of 4-Fluorobenzotrifluoride as a synthetic building block in organic chemistry.
4-Fluorobenzotrifluoride finds applications across various fields:
Its ability to modify chemical reactivity makes it a valuable tool for chemists working on fluorinated derivatives .
Interaction studies involving 4-Fluorobenzotrifluoride focus on its reactivity with biological molecules and other chemicals. Research indicates that its trifluoromethyl group can significantly alter interaction profiles with enzymes and receptors, potentially leading to novel therapeutic agents or agrochemicals. Additionally, studies on similar compounds suggest that understanding these interactions could unveil new pathways for drug design and development .
Several compounds share structural similarities with 4-Fluorobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzotrifluoride | C7H5F3 | Lacks fluorine at the para position; used as a solvent. |
4-Trifluoromethylbenzene | C7H4F3 | Contains a trifluoromethyl group; used in material science. |
2-Fluorobenzotrifluoride | C7H5F4 | Fluorine at ortho position; different reactivity patterns. |
Uniqueness of 4-Fluorobenzotrifluoride: The combination of both trifluoromethyl and fluorine groups at specific positions on the benzene ring makes 4-Fluorobenzotrifluoride particularly reactive compared to its analogs. This unique substitution pattern enhances its utility in synthetic applications while also influencing its biological activity.
Flammable;Irritant